N-[(3-chlorophenyl)methoxy]cyclopentanimine
Description
N-[(3-Chlorophenyl)methoxy]cyclopentanimine (CAS: 951625-73-3) is an organic compound with the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.7 g/mol . Structurally, it consists of a cyclopentanimine core (a five-membered ring containing an imine group, C=N) substituted with a methoxy group linked to a 3-chlorophenyl moiety.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methoxy]cyclopentanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-3-4-10(8-11)9-15-14-12-6-1-2-7-12/h3-5,8H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMYPKZCDOPKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC(=CC=C2)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methoxy]cyclopentanimine typically involves the reaction of 3-chlorophenylmethanol with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chlorophenylmethanol+cyclopentanonecatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methoxy]cyclopentanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-chlorophenyl)methoxy]cyclopentanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methoxy]cyclopentanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of N-[(3-chlorophenyl)methoxy]cyclopentanimine lies in its imine functional group and methoxy linkage . Below is a comparison with structurally related compounds:
Key Observations :
- Replacement of the imine (C=N) in the target compound with an amine (NH) in analogs (e.g., ) reduces molecular weight and alters reactivity.
- Substitution of chlorine with bromine or fluorine (e.g., ) increases molecular weight and may enhance lipophilicity or alter binding affinity.
Physicochemical Properties
- IR Spectroscopy : Expected C=N imine stretch near 1,600–1,650 cm⁻¹ (cf. C=O stretches in related compounds at ~1,727 cm⁻¹ ).
- NMR : Aromatic protons (3-chlorophenyl) would resonate near δ 7.3–7.7 ppm (similar to ), with methoxy protons around δ 3.3–4.0 ppm .
Structure-Activity Relationships (SAR)
Biological Activity
N-[(3-chlorophenyl)methoxy]cyclopentanimine is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopentanamine derivatives with 3-chlorobenzyl alcohol under specific catalytic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
| Method | Details |
|---|---|
| NMR | Chemical shifts observed at specific ppm values indicating functional groups. |
| MS | Molecular ion peaks corresponding to the expected molecular weight. |
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.3 |
| HCT116 (colon cancer) | 3.1 |
| HEK 293 (normal) | 10.0 |
These findings suggest that the compound may selectively target cancer cells while having a lesser effect on normal cells, which is critical for developing cancer therapeutics.
Antioxidant Activity
In addition to its antiproliferative properties, this compound has shown promising antioxidant activity, which can help mitigate oxidative stress in cells.
- DPPH Assay : The compound demonstrated a significant reduction in DPPH radical levels, indicating its ability to scavenge free radicals.
- FRAP Assay : Results indicated a strong reducing power, comparable to standard antioxidants like ascorbic acid.
Antibacterial Properties
The compound has also been evaluated for antibacterial activity against various strains. Notably, it exhibited selective activity against Gram-positive bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
Case Studies
- Cancer Cell Studies : A study involving MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest, suggesting potential as an anticancer agent.
- Antioxidant Efficacy : In vitro experiments showed that the compound reduced reactive oxygen species (ROS) levels in HCT116 cells treated with tert-butyl hydroperoxide, confirming its antioxidant potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
